2,2-Difluoro-2-(quinolin-8-yl)acetic acid is a unique fluorinated compound characterized by the presence of two fluorine atoms attached to the second carbon of the acetic acid moiety, along with a quinoline ring. Its molecular formula is , and it has a molecular weight of approximately 223.17 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features and reactivity .
2,2-Difluoro-2-(quinolin-8-yl)acetic acid falls under the category of fluorinated organic compounds. It is classified as a carboxylic acid due to the presence of the acetic acid functional group, and it also contains a heterocyclic aromatic system (quinoline), making it a member of both carboxylic acids and nitrogen-containing heterocycles.
The synthesis of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid typically involves several key steps:
The synthetic routes may vary based on the starting materials used, but commonly involve:
The molecular structure of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 223.17 g/mol |
| IUPAC Name | 2,2-difluoro-2-(quinolin-8-yl)acetic acid |
| InChI | InChI=1S/C11H7F2NO2/c12-11(13,10(15)16)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H,15,16) |
| InChI Key | XUNXDUNKTURICT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)(F)F |
The structure features a quinoline ring fused with an acetic acid moiety, with two fluorine substituents enhancing its chemical properties .
The compound undergoes several types of chemical reactions:
These reactions make 2,2-Difluoro-2-(quinolin-8-yl)acetic acid a versatile intermediate in organic synthesis, potentially leading to new derivatives with varied biological activities .
The mechanism of action for 2,2-Difluoro-2-(quinolin-8-yl)acetic acid primarily involves its interaction with biological targets due to its unique structural features:
The physical properties of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various chemical environments and applications .
The applications of 2,2-Difluoro-2-(quinolin-8-yl)acetic acid span several fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2